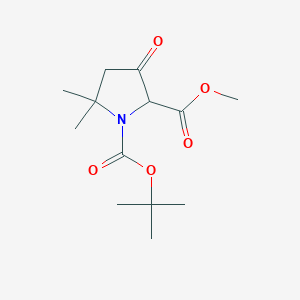
Fmoc-Ala(1-Pyz)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala(1-Pyz)-OH is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of the amino acid alanine, and is commonly used as a building block in the synthesis of peptides and proteins. In
Mechanism Of Action
The mechanism of action of Fmoc-Ala(1-Pyz)-OH is complex and varies depending on the specific application. In general, however, Fmoc-Ala(1-Pyz)-OH is used as a building block in the synthesis of peptides and proteins. When incorporated into a peptide or protein, Fmoc-Ala(1-Pyz)-OH can affect the structure, stability, and function of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Ala(1-Pyz)-OH depend on the specific application and the molecule in which it is incorporated. However, in general, Fmoc-Ala(1-Pyz)-OH can affect the structure, stability, and function of peptides and proteins. Additionally, Fmoc-Ala(1-Pyz)-OH can be used to study biochemical pathways and cellular processes.
Advantages And Limitations For Lab Experiments
One advantage of using Fmoc-Ala(1-Pyz)-OH in lab experiments is that it is a relatively simple and straightforward molecule to synthesize. Additionally, Fmoc-Ala(1-Pyz)-OH is widely available and relatively inexpensive. However, one limitation of using Fmoc-Ala(1-Pyz)-OH is that it can be difficult to incorporate into certain peptides and proteins, which can limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research involving Fmoc-Ala(1-Pyz)-OH. One potential direction is the development of new synthetic methods for Fmoc-Ala(1-Pyz)-OH and related compounds, which could lead to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-Ala(1-Pyz)-OH, as well as its potential applications in the study of biochemical pathways and cellular processes. Finally, further research is needed to explore the potential limitations and drawbacks of using Fmoc-Ala(1-Pyz)-OH in lab experiments, and to develop new methods and techniques for overcoming these limitations.
Synthesis Methods
The synthesis of Fmoc-Ala(1-Pyz)-OH involves a series of chemical reactions, beginning with the reaction of alanine with pyrazole-1-carboxylic acid. This reaction yields a protected form of alanine, which is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form Fmoc-Ala(1-Pyz)-OH. The final product is purified through a series of chromatography steps to remove impurities and ensure purity.
Scientific Research Applications
Fmoc-Ala(1-Pyz)-OH is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a building block in the synthesis of peptides and proteins, and is often used as a starting material for the synthesis of more complex molecules. Additionally, Fmoc-Ala(1-Pyz)-OH is used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical pathways and cellular processes.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMKADLAIDVGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala(1-Pyz)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2394030.png)
![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2394035.png)


![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)


![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)